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Compound of Interest

Compound Name: 1-(4-Chlorophenyl)propan-1-ol

Cat. No.: B082633 Get Quote

1-(4-Chlorophenyl)propan-1-ol is a secondary alcohol of significant interest in the fields of

organic synthesis and medicinal chemistry. As a chiral molecule, it exists as two distinct

enantiomers, (R)- and (S)-1-(4-chlorophenyl)propan-1-ol, making it a valuable precursor for

the stereoselective synthesis of complex molecular targets. Its structure, featuring a hydroxyl

group, a chiral center, and a halogenated aromatic ring, provides multiple reactive sites for

chemical modification. This guide offers a comprehensive exploration of its chemical properties,

synthesis methodologies, spectroscopic characterization, and applications, providing

researchers and drug development professionals with a technical resource grounded in

established scientific principles.

Core Physicochemical Properties
The fundamental properties of 1-(4-Chlorophenyl)propan-1-ol are summarized below. These

identifiers are crucial for substance registration, database searching, and analytical

characterization.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b082633?utm_src=pdf-interest
https://www.benchchem.com/product/b082633?utm_src=pdf-body
https://www.benchchem.com/product/b082633?utm_src=pdf-body
https://www.benchchem.com/product/b082633?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082633?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Molecular Formula C₉H₁₁ClO [1][2]

Molecular Weight 170.64 g/mol [1][2]

Appearance Solid [2]

CAS Number 73890-73-0 ((S)-enantiomer) [2]

IUPAC Name 1-(4-chlorophenyl)propan-1-ol [3]

InChI

1S/C9H11ClO/c1-2-9(11)7-3-

5-8(10)6-4-7/h3-

6,9,11H,2H2,1H3

InChIKey
TXAWBKBMGZKBNN-

UHFFFAOYSA-N
[3]

Canonical SMILES CCC(C1=CC=C(C=C1)Cl)O [3]

Synthesis Methodologies: Crafting Chirality and
Purity
The synthesis of 1-(4-chlorophenyl)propan-1-ol, particularly in its enantiomerically pure

forms, is pivotal for its application in pharmaceutical development. The choice of synthetic route

is dictated by the desired stereochemistry, scale, and economic viability.

Asymmetric Reduction of 4'-Chloropropiophenone
The most prevalent and efficient method for producing enantiomerically enriched 1-(4-
chlorophenyl)propan-1-ol is the asymmetric reduction of its corresponding prochiral ketone,

4'-chloropropiophenone. This transformation is central to controlling the stereochemistry at the

newly formed chiral center.

Causality of Experimental Choice: The reduction of a ketone to a secondary alcohol is a

fundamental reaction in organic synthesis. For achiral applications, simple reducing agents like

sodium borohydride (NaBH₄) are sufficient and cost-effective, yielding a racemic mixture (an

equal mixture of R and S enantiomers).[4] However, for pharmaceutical applications where a

single enantiomer is typically required, the use of a chiral catalyst is essential. Catalytic
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systems, such as those employed in Corey-Bakshi-Shibata (CBS) reductions or asymmetric

transfer hydrogenation, create a chiral environment around the ketone, forcing the hydride to

add to one face of the carbonyl group preferentially, thus leading to a high excess of one

enantiomer.[4]

Experimental Protocol: Achiral Reduction with Sodium Borohydride

This protocol describes a robust, high-yielding method for the synthesis of racemic 1-(4-
chlorophenyl)propan-1-ol.

Dissolution: Dissolve 4'-chloropropiophenone (1.0 eq) in methanol in a round-bottom flask

equipped with a magnetic stirrer.

Cooling: Cool the solution to 0 °C in an ice bath to control the initial exothermic reaction.

Reduction: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

Maintaining the temperature at 0 °C is critical to prevent side reactions.

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to

room temperature and stir for 2-4 hours. Progress is monitored by Thin-Layer

Chromatography (TLC) until the starting ketone is fully consumed.[4]

Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C

until effervescence ceases. This step neutralizes excess NaBH₄ and hydrolyzes the borate

ester intermediate.

Workup: Remove the methanol under reduced pressure. Add water to the residue and

extract the product into an organic solvent like dichloromethane (3 x 50 mL).[4]

Purification: Combine the organic extracts and wash sequentially with saturated aqueous

NaHCO₃ solution (to remove any remaining acid) and brine (to aid in phase separation). Dry

the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to

yield the crude product, which can be further purified by column chromatography if

necessary.[4]
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Reaction Setup Reduction Workup & Purification

1. Dissolve
4'-Chloropropiophenone

in Methanol

2. Cool to 0°C
Prepare Solution 3. Add NaBH₄

(Portion-wise)
Initiate Reaction 4. Stir at RT

(Monitor by TLC)
Allow to React

5. Quench with HClStop Reaction 6. Extract with
Dichloromethane 7. Wash, Dry, & Concentrate Racemic

1-(4-Chlorophenyl)propan-1-ol

Click to download full resolution via product page

Caption: Workflow for the synthesis of racemic 1-(4-chlorophenyl)propan-1-ol.

Structural Elucidation: Spectroscopic Fingerprinting
Confirming the molecular structure and purity of 1-(4-chlorophenyl)propan-1-ol relies on a

combination of spectroscopic techniques. Each method provides unique information about the

molecule's framework and functional groups.
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Technique Characteristic Features

¹H NMR

Aromatic Protons: Two doublets in the ~7.3 ppm

region, characteristic of a 1,4-disubstituted

benzene ring. Methine Proton (-CHOH): A triplet

or quartet around ~4.6-4.9 ppm. Methylene

Protons (-CH₂-): A multiplet (quartet of doublets)

around ~1.7-1.9 ppm. Methyl Protons (-CH₃): A

triplet around ~0.9 ppm.[5]

¹³C NMR

Aromatic Carbons: Four signals in the aromatic

region (~126-145 ppm), with the carbon bearing

the chlorine (C-Cl) appearing around 133 ppm

and the ipso-carbon (C-1) around 144 ppm.

Methine Carbon (C-OH): A signal around ~75-76

ppm. Methylene Carbon (-CH₂-): A signal

around ~32 ppm. Methyl Carbon (-CH₃): A

signal around ~10 ppm.[5]

IR Spectroscopy

O-H Stretch: A strong, broad absorption band in

the region of 3200-3600 cm⁻¹, characteristic of

an alcohol's hydroxyl group due to hydrogen

bonding. C-H Stretch (Aromatic): Peaks just

above 3000 cm⁻¹. C-H Stretch (Aliphatic):

Peaks just below 3000 cm⁻¹ (~2850-2960

cm⁻¹). C-O Stretch: A strong absorption in the

1050-1150 cm⁻¹ region, indicative of a

secondary alcohol.[6]

Mass Spectrometry

Molecular Ion (M⁺): A peak corresponding to the

molecular weight (m/z 170). Isotope Peak

(M+2): A significant peak at m/z 172,

approximately one-third the intensity of the M⁺

peak, which is the characteristic isotopic

signature of a molecule containing one chlorine

atom. Key Fragments: Common fragmentation

includes the loss of an ethyl group ([M-29]⁺) to

give a fragment at m/z 141/143, and the

formation of the chlorotropylium ion (m/z 111).
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Chemical Reactivity and Derivatization
The dual functionality of the hydroxyl group and the chloro-substituted phenyl ring makes 1-(4-
chlorophenyl)propan-1-ol a versatile intermediate for further chemical transformations.

Oxidation: The secondary alcohol can be readily oxidized to the corresponding ketone, 4'-

chloropropiophenone.[7] This is a pivotal reaction for accessing a different class of

compounds or for use in protecting group strategies. The choice of oxidant (e.g., Pyridinium

chlorochromate (PCC), Swern oxidation, or Jones oxidation) depends on the desired

reaction conditions and sensitivity of other functional groups.

Etherification: The hydroxyl group can be deprotonated with a strong base (e.g., sodium

hydride) to form an alkoxide. This nucleophile can then react with an alkyl halide in a

Williamson ether synthesis to form an ether, a common functional group in many

pharmaceutical agents.

Halogen Substitution: The hydroxyl group can be replaced by a halogen (e.g., bromine or

chlorine) using reagents such as phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).[8]

This converts the alcohol into a more reactive alkyl halide, which is a precursor for various

nucleophilic substitution and coupling reactions.

1-(4-Chlorophenyl)propan-1-ol

4'-Chloropropiophenone
(Ketone)

 [Oxidation]
(e.g., PCC)

1-Bromo-1-(4-chlorophenyl)propane
(Alkyl Halide)

 + PBr₃

Alkoxide Intermediate

 + Strong Base
(e.g., NaH)

Alkyl Ether Derivative

 + Alkyl Halide (R-X)
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Caption: Key chemical reactions of 1-(4-chlorophenyl)propan-1-ol.

Applications in Research and Drug Development
The primary value of 1-(4-chlorophenyl)propan-1-ol lies in its role as a chiral building block

for the synthesis of high-value, biologically active molecules.

Pharmaceutical Intermediates: Both the (R) and (S) enantiomers are marketed as advanced

intermediates for the synthesis of active pharmaceutical ingredients (APIs).[9][10] The

specific stereochemistry is often crucial for the desired pharmacological activity and for

minimizing off-target effects.

Precursor for Bioactive Molecules: Derivatives of this compound have been investigated for

a wide range of therapeutic uses. By modifying the alcohol and aromatic ring, chemists have

developed compounds with potential anticancer, anti-inflammatory, and antimalarial

properties.[7]

Key Intermediate for Kinase Inhibitors: A notable application is in the synthesis of protein

kinase B (Akt) inhibitors. For example, the derivative (S)-3-amino-3-(4-chlorophenyl)propan-

1-ol is a documented key intermediate in the synthesis of AZD5363, a potent Akt inhibitor

that has been investigated in clinical trials for cancer treatment.[7]

Safety and Handling
As with any chemical reagent, proper handling of 1-(4-chlorophenyl)propan-1-ol is essential

for laboratory safety.

Hazard Classification: The compound is classified as a skin and eye irritant.[11]

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and

chemical-resistant gloves, should be worn at all times.[11] All handling should be performed

in a well-ventilated fume hood.

Storage: The compound should be stored in a tightly sealed container in a cool, dry place.
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1-(4-Chlorophenyl)propan-1-ol is more than a simple chlorinated alcohol; it is a sophisticated

and highly valuable chiral intermediate. Its well-defined physicochemical properties, accessible

synthetic routes, and versatile reactivity make it a cornerstone for the development of complex

molecular architectures. For researchers and professionals in drug discovery and fine chemical

synthesis, a thorough understanding of this compound's chemical behavior is paramount for

leveraging its full potential in creating the next generation of innovative chemical entities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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